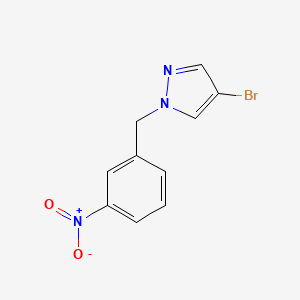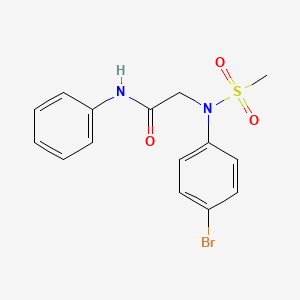![molecular formula C19H23N7O4 B5814490 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid, also known as DMTB, is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. DMTB is a heterocyclic compound that contains a triazine ring and a benzoic acid moiety.
Mécanisme D'action
The mechanism of action of 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes such as COX-2, MMP-9, and HDAC. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MMP-9 is an enzyme that is involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis. HDAC is an enzyme that is involved in the regulation of gene expression by modifying histone proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to inhibit the activity of COX-2 and MMP-9 in vitro. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to inhibit the replication of several viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Moreover, this compound has been found to exhibit potent pharmacological effects at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Furthermore, the toxicity profile of this compound has not been fully characterized, which makes it difficult to assess its safety for human use.
Orientations Futures
There are several future directions for research on 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid. One of the future directions is to elucidate the mechanism of action of this compound in greater detail. This will help to optimize its pharmacological effects and minimize its potential side effects. Another future direction is to evaluate the safety and efficacy of this compound in animal models and clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Moreover, future research can focus on the development of novel derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid involves the reaction of 4-amino benzoic acid with 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via the formation of an intermediate which is then converted to the final product by hydrolysis. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to inhibit the replication of several viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis C virus.
Propriétés
IUPAC Name |
4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c27-16(28)15-3-1-14(2-4-15)13-20-24-17-21-18(25-5-9-29-10-6-25)23-19(22-17)26-7-11-30-12-8-26/h1-4,13H,5-12H2,(H,27,28)(H,21,22,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNNRNVCQVPPQ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C(=O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C(=O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)






![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)